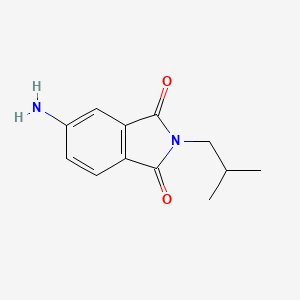

(4-Chlorobenzyl)isobutylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “(4-Chlorobenzyl)isobutylamine” has been reported. For instance, the synthesis of some synthetic azoic dyes, which have a 4-[(4-chlorobenzyl)oxy]azobenzene derived structure, was achieved using the Williamson etherification method .Molecular Structure Analysis

While the exact molecular structure of “(4-Chlorobenzyl)isobutylamine” is not available, we can infer from its components. Isobutylamine, for example, has a molecular formula of C4H11N .Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde has been observed in a study . This might provide some insights into the potential reactions of “(4-Chlorobenzyl)isobutylamine”.Scientific Research Applications

Application in Structural Determination

Field

Chemistry, specifically X-ray structure determination .

Application Summary

The compound 4-chlorobenzyl chloride, which is structurally similar to (4-Chlorobenzyl)isobutylamine, has been used in structural determination studies .

Method of Application

Crystals suitable for diffraction were obtained from the inner surface of a commercial bottle which had been stored for >5 years, allowing slow sublimation .

Results

The resulting structure shows a perfectly planar chlorobenzene ring with the CH2–Cl bond almost orthogonal .

Application in Synthesis of Coumarin Carboxamide Derivatives

Field

Biocatalysis, specifically the enzymatic synthesis of coumarin carboxamide derivatives .

Application Summary

Isobutylamine, a compound structurally similar to (4-Chlorobenzyl)isobutylamine, has been used in the synthesis of coumarin carboxamide derivatives .

Method of Application

Salicylaldehyde and dimethyl malonate were reacted to obtain coumarin carboxylate methyl derivatives, which were then reacted with various amines under the catalysis of lipase TL IM from Thermomyces lanuginosus to obtain coumarin carboxamide derivatives in continuous flow reactors .

Results

The method includes mild reaction conditions, a short reaction time (40 min), reduced environmental pollution, higher productivity (STY = 31.2941 g L −1 h −1) and enzymes being relatively easy to obtain .

Application in Synthesis of Benzyl Halides

Field

Chemistry, specifically the synthesis of benzyl halides .

Application Summary

The isomerically pure 4-chlorobenzyl chloride, a compound structurally similar to (4-Chlorobenzyl)isobutylamine, was first reported in 1878 as being a low-melting solid, prepared by chlorination of pure 4-chlorotoluene .

Method of Application

The compound was prepared by chlorination of pure 4-chlorotoluene .

Results

The compound is described as melting at 29 °C and being highly volatile, undergoing ready sublimation at normal temperatures .

Application in Continuous Flow Biocatalysis

Application Summary

Isobutylamine, a compound structurally similar to (4-Chlorobenzyl)isobutylamine, was used for the synthesis of isobutyl-coumarin-3-carboxamide in continuous flow reactors .

Method of Application

Coumarin-3-carboxylate methyl ester and isobutylamine were reacted under the catalysis of lipase TL IM from Thermomyces lanuginosus .

Results

The method includes mild reaction conditions, a short reaction time (40 min), reduced environmental pollution, higher productivity (STY = 31.2941 g L −1 h −1), and enzymes being relatively easy to obtain .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCJKLVHXIFTPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359380 |

Source

|

| Record name | (4-CHLOROBENZYL)ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorobenzyl)isobutylamine | |

CAS RN |

69957-81-9 |

Source

|

| Record name | 4-Chloro-N-(2-methylpropyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69957-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-CHLOROBENZYL)ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)